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molecular formula C15H21N5OSi B588543 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 941685-27-4

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B588543
M. Wt: 315.45 g/mol
InChI Key: AVMLPTWVYQXRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883806B2

Procedure details

A solution of crude Suzuki coupling product (15) in THF (22 mL) was treated with water (108 mL) and a solution of 10% aqueous HCl prepared by mixing 19.6 mL of concentrated HCl with 64 mL of H2O at room temperature. The resulting reaction mixture was stirred at room temperature for 4-6 h. When TLC and HPLC showed the de-protection reaction was deemed complete, a 30% aqueous sodium hydroxide (NaOH) solution prepared by dissolving 10.4 g of NaOH in 21.0 mL of H2O was added slowly to the reaction mixture while maintaining the temperature below 25° C. The solid gradually dissolved and re-precipitated after 10 min. The mixture was stirred at room temperature for 1-2 h before the solids were collected by filtration and washed with H2O (50 mL). The wet cake was transferred to a 250 mL three-necked flask and treated with acetonitrile (MeCN, 112 mL) at room temperature. The mixture was heated to reflux for 2 h before being cooled gradually to room temperature and stirred at room temperature for 1 h. The solids were collected by filtration, washed with MeCN (36 mL) and dried at 40-45° C. in a vacuum oven to afford 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (5, 15.3 g, 20.7 g theoretical, 73.9% yield) as white crystalline solids (99.4 area % by HPLC), which was found to be identical in every comparable aspect to the material made from Method A, B, and C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
64 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10.4 g
Type
reactant
Reaction Step Five
Name
Quantity
21 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH:10]=[C:9]([C:11]2[C:12]3[CH:19]=[CH:18][N:17]([CH2:20][O:21][CH2:22][CH2:23][Si:24]([CH3:27])([CH3:26])[CH3:25])[C:13]=3[N:14]=[CH:15][N:16]=2)[CH:8]=[N:7]1)C)C.Cl.[OH-].[Na+]>C1COCC1.O>[NH:6]1[CH:10]=[C:9]([C:11]2[C:12]3[CH:19]=[CH:18][N:17]([CH2:20][O:21][CH2:22][CH2:23][Si:24]([CH3:27])([CH3:26])[CH3:25])[C:13]=3[N:14]=[CH:15][N:16]=2)[CH:8]=[N:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
108 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
19.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
64 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4-6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the de-protection reaction
ADDITION
Type
ADDITION
Details
was added slowly to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
DISSOLUTION
Type
DISSOLUTION
Details
The solid gradually dissolved
CUSTOM
Type
CUSTOM
Details
re-precipitated after 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1-2 h before the solids
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
The wet cake was transferred to a 250 mL three-necked flask
ADDITION
Type
ADDITION
Details
treated with acetonitrile (MeCN, 112 mL) at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled gradually to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with MeCN (36 mL)
CUSTOM
Type
CUSTOM
Details
dried at 40-45° C. in a vacuum oven

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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